molecular formula C21H21ClN2O2 B10982245 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one

Cat. No.: B10982245
M. Wt: 368.9 g/mol
InChI Key: HPURRWINJALMLZ-UHFFFAOYSA-N
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Description

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyridoindole core and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole core, followed by chlorination and subsequent attachment of the methoxyphenyl group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and methoxylating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated position in the pyridoindole core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridoindole derivatives.

Scientific Research Applications

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group at the 2-position of the phenyl ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H21ClN2O2/c1-26-20-5-3-2-4-14(20)6-9-21(25)24-11-10-19-17(13-24)16-12-15(22)7-8-18(16)23-19/h2-5,7-8,12,23H,6,9-11,13H2,1H3

InChI Key

HPURRWINJALMLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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